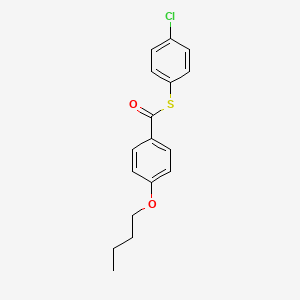
2,2-Dimethyldotriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C34H70. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its structural stability and hydrophobic nature, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller alkanes. These processes are carried out in large reactors under controlled temperatures and pressures to maximize efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyldotriacontane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Major Products
Halogenation: Formation of haloalkanes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,2-Dimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyldotriacontane is primarily physical rather than chemical. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This interaction can influence various biological processes, including membrane protein function and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,12-Dimethyldotriacontane
- 10,22-Dimethyldotriacontane
Comparison
2,2-Dimethyldotriacontane is unique due to its specific methyl group positioning, which can influence its physical properties and reactivity. Compared to its isomers, it may exhibit different melting points, solubility, and interaction with other molecules, making it a distinct compound for various applications.
Propiedades
Número CAS |
185353-70-2 |
|---|---|
Fórmula molecular |
C34H70 |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
2,2-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(2,3)4/h5-33H2,1-4H3 |
Clave InChI |
RUMNICRYTMQFOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


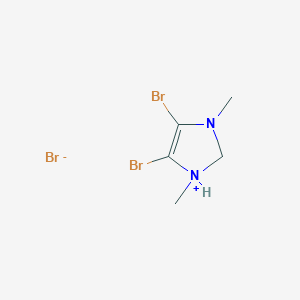
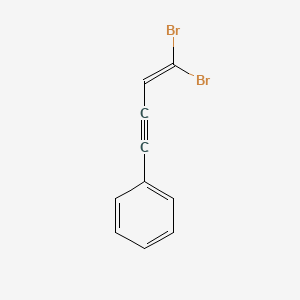
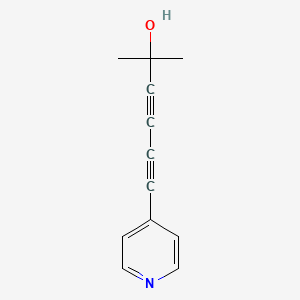
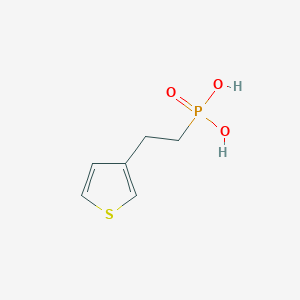
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
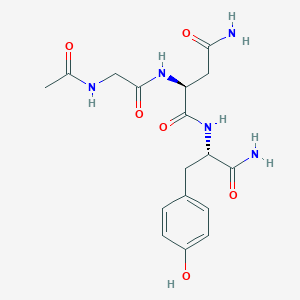
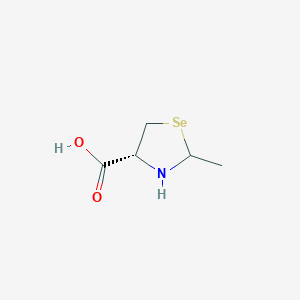
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
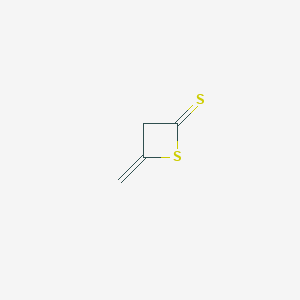
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)
